
Diphenyl 4-iodobenzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 4-iodobenzene-1,2-dicarboxylate is an organic compound characterized by the presence of two phenyl groups and an iodine atom attached to a benzene ring with two carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl 4-iodobenzene-1,2-dicarboxylate typically involves the iodination of benzene derivatives followed by esterification. One common method includes the reaction of 4-iodobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride to form the ester linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using iodine and a suitable catalyst, followed by esterification under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the iodine site, leading to the formation of iodinated quinones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive form, such as a hydrogen atom.
Substitution: The iodine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: Iodinated quinones.
Reduction: Deiodinated benzene derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
Diphenyl 4-iodobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in coupling reactions.
Biology: Investigated for its potential use in bio-labeling and imaging due to the presence of the iodine atom.
Medicine: Explored for its potential in drug development, particularly in the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of Diphenyl 4-iodobenzene-1,2-dicarboxylate involves its reactivity at the iodine site. The iodine atom can participate in various chemical reactions, including electrophilic substitution and oxidative addition, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
- Diphenyl 4-bromobenzene-1,2-dicarboxylate
- Diphenyl 4-chlorobenzene-1,2-dicarboxylate
- Diphenyl 4-fluorobenzene-1,2-dicarboxylate
Comparison: Diphenyl 4-iodobenzene-1,2-dicarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, providing advantages in specific synthetic applications .
Propriétés
Numéro CAS |
6301-62-8 |
|---|---|
Formule moléculaire |
C20H13IO4 |
Poids moléculaire |
444.2 g/mol |
Nom IUPAC |
diphenyl 4-iodobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H13IO4/c21-14-11-12-17(19(22)24-15-7-3-1-4-8-15)18(13-14)20(23)25-16-9-5-2-6-10-16/h1-13H |
Clé InChI |
SDMJUVGNTUDLNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)I)C(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


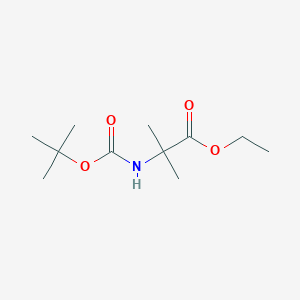
![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)

![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)
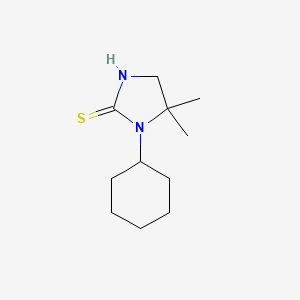
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)

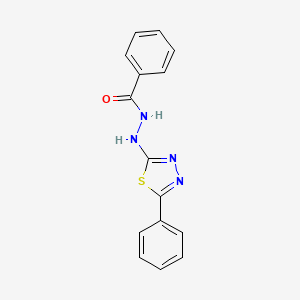
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)
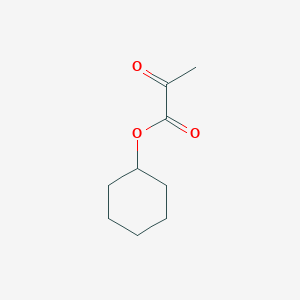
![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)
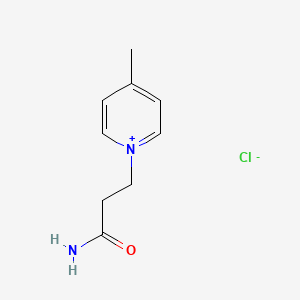
![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)
